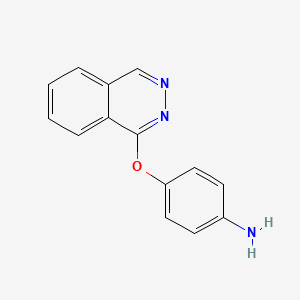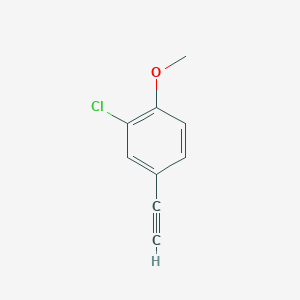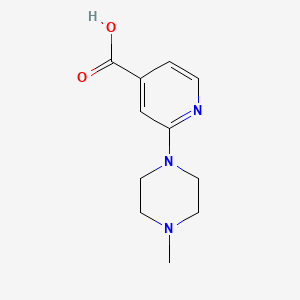
2,2,4-trimethylpent-4-enoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-trimethylpent-4-enoic Acid is an organic compound with the molecular formula C8H14O2 It is a derivative of pentenoic acid, characterized by the presence of three methyl groups and a double bond in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-trimethylpent-4-enoic Acid can be achieved through several methods. One common approach involves the use of propylene alcohol and orthoacetate as starting materials. The reaction proceeds through ester exchange and rearrangement under the influence of a catalyst to form 4-pentenoic ester. Subsequent steps include hydrolysis, acidification, layering, and rectification in an alkaline medium to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic rearrangement of pentenoic acids. This process typically employs noble metal catalysts such as platinum or palladium to facilitate the conversion. The reaction conditions are optimized to achieve high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,4-trimethylpent-4-enoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The carboxyl group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as alcohols and amines are used under acidic or basic conditions to form esters and amides, respectively.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Saturated carboxylic acids.
Substitution: Esters and amides.
Applications De Recherche Scientifique
2,2,4-trimethylpent-4-enoic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,2,4-trimethylpent-4-enoic Acid involves its interaction with molecular targets such as enzymes and receptors. The presence of the double bond and carboxyl group allows it to participate in various biochemical pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic processes .
Comparaison Avec Des Composés Similaires
- 2,4-Dimethyl-2-pentenoic acid
- 4-Methyl-pent-2-enoic acid
- 3,3-Dimethylacrylic acid
- 2-Pentenoic acid
Comparison: 2,2,4-trimethylpent-4-enoic Acid is unique due to the presence of three methyl groups and a double bond, which confer distinct chemical properties. Compared to similar compounds, it exhibits different reactivity and stability, making it suitable for specific applications in synthesis and research .
Propriétés
Formule moléculaire |
C8H14O2 |
|---|---|
Poids moléculaire |
142.2 g/mol |
Nom IUPAC |
2,2,4-trimethylpent-4-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-6(2)5-8(3,4)7(9)10/h1,5H2,2-4H3,(H,9,10) |
Clé InChI |
XFVFEDRZGWLRRP-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC(C)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1366645.png)
![4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid](/img/structure/B1366646.png)








